(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine
Overview
Description
(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine is a chiral cyclopropane derivative with a fluorophenyl group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine typically involves the following steps:
Cyclopropanation: The cyclopropane ring can be formed through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Amine Formation: The amine group can be introduced through reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the fluorophenyl group or the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, nucleophiles, and electrophiles under various conditions such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
Chemistry
(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules with potential pharmaceutical applications.
Biology
The compound may be used in biological studies to investigate the effects of fluorinated cyclopropane derivatives on biological systems.
Medicine
In medicinal chemistry, this compound may be explored for its potential as a drug candidate or as a precursor to active pharmaceutical ingredients.
Industry
The compound may find applications in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-phenylcyclopropan-1-amine: Similar structure but lacks the fluorine atom.
(1R,2S)-2-(4-chlorophenyl)cyclopropan-1-amine: Similar structure with a chlorine atom instead of fluorine.
(1R,2S)-2-(4-bromophenyl)cyclopropan-1-amine: Similar structure with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine imparts unique properties such as increased lipophilicity, metabolic stability, and potential for specific
Properties
IUPAC Name |
(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-7-3-1-6(2-4-7)8-5-9(8)11/h1-4,8-9H,5,11H2/t8-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYFDGYGRFJTKJ-DTWKUNHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60150434 | |
Record name | 4-Fluorotranylcypromine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60150434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113516-71-5 | |
Record name | 4-Fluorotranylcypromine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113516715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Fluorotranylcypromine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60150434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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